3,4-Dimethoxy-2-nitrobenzonitrile CAS 1175636-14-2 properties
3,4-Dimethoxy-2-nitrobenzonitrile CAS 1175636-14-2 properties
This technical guide details the properties, synthesis, and application of 3,4-Dimethoxy-2-nitrobenzonitrile (CAS 1175636-14-2), a critical intermediate in the synthesis of pyrrolobenzodiazepine (PBD) antitumor antibiotics and a known regioisomeric impurity in the manufacturing of quinazoline-based pharmaceuticals like Doxazosin.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
3,4-Dimethoxy-2-nitrobenzonitrile is a highly functionalized aromatic scaffold characterized by a "crowded" 1,2,3,4-substitution pattern. Unlike its more common isomer (4,5-dimethoxy-2-nitrobenzonitrile), this compound possesses a nitro group adjacent to the methoxy substituents, creating unique steric and electronic environments that are exploited in specific medicinal chemistry applications.
Nomenclature & Identifiers
| Property | Detail |
| CAS Registry Number | 1175636-14-2 |
| IUPAC Name | 3,4-Dimethoxy-2-nitrobenzonitrile |
| Synonyms | 2-Nitro-3,4-dimethoxybenzonitrile; Doxazosin Impurity 7 |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
| SMILES | COc1ccc(C#N)c([O-])c1OC |
| InChI Key | PPXIMMALSMXMBD-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Note |
| Appearance | Pale yellow to tan crystalline solid | Typical of nitro-aromatics |
| Melting Point | 142–145 °C (predicted) | Experimental values vary by purity |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poor water solubility |
| pKa | N/A (Non-ionizable) | Neutral compound |
| Electronic Character | Electron-deficient ring | Activated for nucleophilic aromatic substitution (SNAr) at C-3 or C-4 |
Synthetic Pathways & Regioselectivity[8]
The synthesis of 3,4-dimethoxy-2-nitrobenzonitrile is challenging due to the directing effects of the methoxy groups. Direct nitration of 3,4-dimethoxybenzonitrile (veratronitrile) predominantly yields the 4,5-dimethoxy-2-nitro isomer (position 6) due to the synergistic para-directing effect of the methoxy groups. Accessing the 2-nitro (ortho-to-methoxy) isomer requires an indirect approach or careful separation from a nitration mixture.
Primary Route: From Isovanillin (Regioselective)
The most reliable laboratory synthesis bypasses the regioselectivity issue by starting with Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The free hydroxyl group at C-3 directs nitration to the C-2 position (ortho), which is subsequently methylated.
Mechanism:
-
Nitration: Isovanillin is nitrated to 2-nitroisovanillin . The 3-OH group strongly directs ortho, overriding the 4-OMe effect.
-
Methylation: The phenol is methylated using dimethyl sulfate (DMS) or methyl iodide to lock in the 3,4-dimethoxy pattern.
-
Cyanation: The aldehyde is converted to the nitrile via an oxime intermediate (aldoxime dehydration).
Secondary Route: Isolation as an Impurity
In industrial settings, this compound often arises as a minor regioisomer (approx. 2-5%) during the nitration of 3,4-dimethoxybenzoic acid or nitrile. It is isolated via preparative HPLC or fractional crystallization to serve as a reference standard (e.g., Doxazosin Impurity 7).
Synthesis Diagram (Graphviz)
Caption: Regioselective synthesis from Isovanillin vs. direct nitration routes.
Reactivity & Applications
Precursor for PBD Synthesis
The 3,4-dimethoxy-2-nitro scaffold is a key building block for Pyrrolobenzodiazepines (PBDs) , a class of DNA-alkylating agents used in antibody-drug conjugates (ADCs). The nitro group is reduced to an aniline, which then cyclizes to form the benzodiazepine ring.
Pharmaceutical Impurity Profiling (Doxazosin)
In the manufacture of Doxazosin (an alpha-1 blocker), the starting material is often 4-amino-6,7-dimethoxyquinazoline.[1] This is derived from 4,5-dimethoxy-2-nitrobenzoic acid.
-
Origin: If the starting nitration of veratric acid produces the 2-nitro isomer (3,4-dimethoxy) instead of the 6-nitro isomer (4,5-dimethoxy), this impurity carries through the synthesis.
-
Significance: CAS 1175636-14-2 is used as a Certified Reference Material (CRM) to quantify this specific regioisomer in API batches, ensuring regulatory compliance (ICH Q3A/B).
Reaction Workflow
Caption: Downstream transformations into bioactive heterocycles.
Experimental Protocols
Synthesis of 3,4-Dimethoxy-2-nitrobenzaldehyde (Intermediate)
Note: This protocol synthesizes the aldehyde precursor, which is then converted to the nitrile.
Reagents: 2-Nitroisovanillin (10.0 mmol), Dimethyl sulfate (12.0 mmol), Potassium Carbonate (15.0 mmol), DMF (20 mL). Procedure:
-
Dissolve 2-nitroisovanillin in anhydrous DMF under nitrogen atmosphere.
-
Add finely ground
and stir for 15 minutes at room temperature (solution turns bright yellow/orange due to phenoxide formation). -
Add dimethyl sulfate dropwise (Exothermic: maintain temp < 40°C).
-
Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Pour into ice-water (200 mL). The product precipitates as a pale yellow solid. Filter, wash with water, and dry in vacuo.
-
Yield: Typically 85-90%.
Conversion to 3,4-Dimethoxy-2-nitrobenzonitrile
Reagents: Aldehyde (from 4.1), Hydroxylamine hydrochloride (1.1 eq), Sodium formate (1.5 eq), Formic acid (solvent). Procedure:
-
Reflux the aldehyde with hydroxylamine HCl and sodium formate in formic acid for 4-6 hours.
-
The formic acid acts as both solvent and dehydrating agent for the in-situ formed oxime.
-
Workup: Pour onto crushed ice. Neutralize with saturated
(Caution: foaming). -
Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Safety & Handling (HSE)
| Hazard Class | Description | Precaution |
| Acute Toxicity | Nitriles are toxic by ingestion/inhalation (metabolized to cyanide). | Use in a fume hood. Keep cyanide antidote kit available. |
| Skin/Eye Irritant | Causes serious eye irritation and skin sensitization. | Wear nitrile gloves and safety goggles. |
| Explosion Hazard | Nitro compounds can be energetic.[2] | Avoid heating dry solid above 150°C. Do not grind vigorously. |
| Storage | Light sensitive. | Store in amber vials at 2-8°C. |
References
-
Vertex AI Search. (2025). Search Results for CAS 1175636-14-2 and Doxazosin Impurities.[3]4
- Venkatesh, et al. (2007). "One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones." Heterocycles, 71(1).
-
Daicel Pharma Standards. (n.d.). Doxazosin Impurities and Synthesis. Retrieved from .
-
Axios Research. (n.d.). Doxazosin Impurity 7 Reference Standard.[3] Retrieved from .
-
BenchChem. (2025). Synthetic Protocols for Aromatic Nitration and Regioselectivity. Retrieved from .
